5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide
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Overview
Description
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a chloro group, an ethylamino group, and a methoxy group, making it a versatile molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the chloro, ethylamino, and methoxy substituents. Common reagents used in these reactions include chlorinating agents, ethylamine, and methoxybenzene derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired compound with high purity .
Chemical Reactions Analysis
Types of Reactions
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride to yield reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Scientific Research Applications
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and influencing biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-amino-5-chloro-N-(2-(diethylamino)ethyl)-2-methoxybenzamide
- 4-amino-N-(1-benzyl-4-piperidinyl)-5-chloro-2-methoxybenzamide
- 3-amino-4-chloro-N-(2-(diethylamino)ethyl)benzamide hydrochloride
Uniqueness
5-chloro-N-(4-{[4-(ethylamino)-6-methylpyrimidin-2-yl]amino}phenyl)-2-methoxybenzamide stands out due to its unique combination of substituents, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and industrial applications .
Properties
Molecular Formula |
C21H22ClN5O2 |
---|---|
Molecular Weight |
411.9 g/mol |
IUPAC Name |
5-chloro-N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-methoxybenzamide |
InChI |
InChI=1S/C21H22ClN5O2/c1-4-23-19-11-13(2)24-21(27-19)26-16-8-6-15(7-9-16)25-20(28)17-12-14(22)5-10-18(17)29-3/h5-12H,4H2,1-3H3,(H,25,28)(H2,23,24,26,27) |
InChI Key |
KLKBCPJGTWBAKQ-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)Cl)OC |
Origin of Product |
United States |
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